Analytical Differentiation by Mass Spectrometry
The primary differentiation of C6-HSL-d3 from unlabeled C6-HSL is its detectability as a distinct mass ion in MS analysis. C6-HSL-d3 contains three deuterium atoms at the terminal methyl group of the hexanoyl chain, resulting in a mass shift of +3 Da. The theoretical m/z for the protonated molecular ion [M+H]+ of unlabeled C6-HSL is 200.1, while that of C6-HSL-d3 is 203.1 . This mass difference is sufficient to avoid spectral overlap, enabling accurate isotope dilution quantification even in complex biological matrices.
| Evidence Dimension | Molecular Mass and MS Detection |
|---|---|
| Target Compound Data | m/z 203.1 [M+H]+ (C6-HSL-d3) |
| Comparator Or Baseline | m/z 200.1 [M+H]+ (Unlabeled C6-HSL) |
| Quantified Difference | Δm/z = +3.0 Da (stable isotope label) |
| Conditions | Positive mode electrospray ionization mass spectrometry (ESI-MS) |
Why This Matters
This fundamental mass difference allows C6-HSL-d3 to serve as a co-eluting internal standard, correcting for matrix effects and ensuring accurate quantification of C6-HSL in biological samples.
